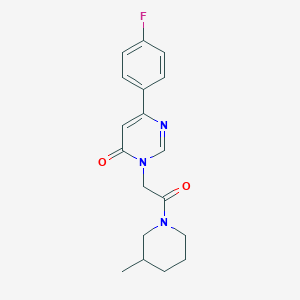
6-(4-fluorophenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-fluorophenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H20FN3O2 and its molecular weight is 329.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-(4-fluorophenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 4-fluorophenyl group and a 3-methylpiperidin-1-yl moiety. Its molecular formula is C16H19FN2O with a molecular weight of approximately 284.34 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.
Research indicates that compounds structurally similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potent inhibitory effects on enzymes involved in cancer progression and inflammation.
- Modulation of Receptor Activity : The compound may interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies, highlighting its potential in treating various conditions:
- Anticancer Activity : In vitro studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation and induce apoptosis in glioma cells by targeting specific signaling pathways .
- Anti-inflammatory Properties : Research indicates that related compounds can reduce inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Effects : The piperidine moiety is associated with neuroprotective properties, which may be beneficial in neurodegenerative diseases .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Carcinogenesis : A study involving a bis heterocyclic compound demonstrated that administration reduced the incidence of neoplasms in DMBA-induced oral carcinogenesis models in hamsters. This suggests that related compounds may possess chemopreventive properties by modulating oxidative stress and enhancing antioxidant defenses .
- Inhibition of Tumor Growth : Another study highlighted the efficacy of similar compounds in inhibiting tumor growth in vitro through multiple mechanisms, including cell cycle arrest and induction of necroptosis .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-13-3-2-8-21(10-13)18(24)11-22-12-20-16(9-17(22)23)14-4-6-15(19)7-5-14/h4-7,9,12-13H,2-3,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTMFLQHMUCFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













